
Oleyl erucate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oleyl erucate is a fatty acid ester that is commonly used in the cosmetic industry as an emollient and skin conditioning agent. It is a clear, colorless liquid that is derived from oleyl alcohol and erucic acid. Oleyl erucate is also used in the pharmaceutical industry as a solvent and carrier for drugs. In recent years, there has been an increasing interest in the scientific research application of oleyl erucate due to its potential therapeutic benefits.
作用機序
The mechanism of action of oleyl erucate is not fully understood. However, it is believed to exert its therapeutic effects through its ability to modulate cellular signaling pathways. Oleyl erucate has been shown to inhibit the activity of various enzymes and transcription factors that are involved in the inflammatory response.
生化学的および生理学的効果
Oleyl erucate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Oleyl erucate has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10. In addition, oleyl erucate has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
One advantage of using oleyl erucate in lab experiments is that it is a relatively safe and non-toxic compound. It is also readily available and relatively inexpensive. However, one limitation of using oleyl erucate is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer in certain experimental systems.
将来の方向性
There are several future directions for research on oleyl erucate. One area of interest is its potential use in the treatment of skin disorders. Further studies are needed to determine the optimal formulation and dosage for topical application. Another area of interest is its potential use in the treatment of cancer. Studies have shown that oleyl erucate has anti-cancer properties, but more research is needed to determine its efficacy and safety in humans. Additionally, further studies are needed to determine the mechanism of action of oleyl erucate and to identify potential drug targets for its therapeutic use.
合成法
Oleyl erucate can be synthesized through the esterification of oleyl alcohol and erucic acid in the presence of a catalyst. The reaction is typically carried out at elevated temperatures and pressures to promote the formation of the ester bond. The resulting product is then purified through distillation or chromatography to remove any impurities.
科学的研究の応用
Oleyl erucate has been the subject of numerous scientific studies due to its potential therapeutic benefits. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Oleyl erucate has also been studied for its potential use in the treatment of skin disorders such as psoriasis and atopic dermatitis.
特性
CAS番号 |
17673-56-2 |
|---|---|
製品名 |
Oleyl erucate |
分子式 |
C40H76O2 |
分子量 |
589 g/mol |
IUPAC名 |
[(Z)-octadec-9-enyl] (Z)-docos-13-enoate |
InChI |
InChI=1S/C40H76O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-40(41)42-39-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-39H2,1-2H3/b19-17-,20-18- |
InChIキー |
SZAMSYKZCSDVBH-CLFAGFIQSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |
正規SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC |
その他のCAS番号 |
17673-56-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



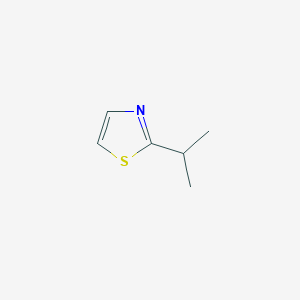
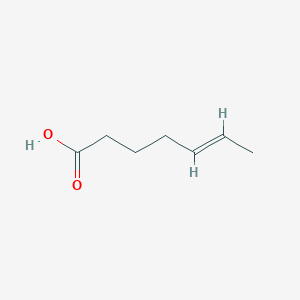
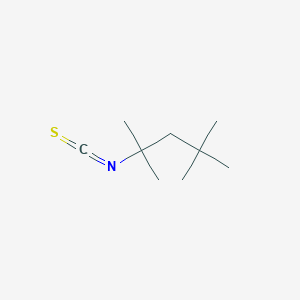
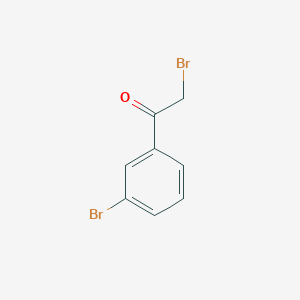
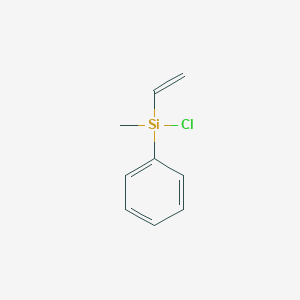
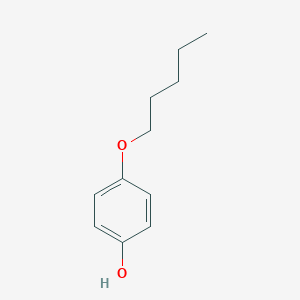
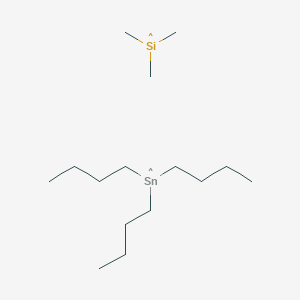
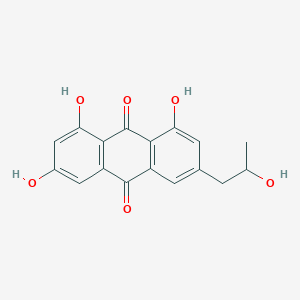
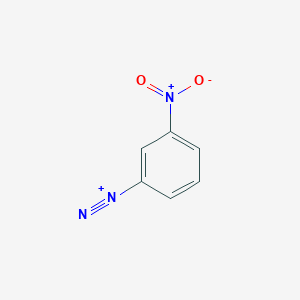
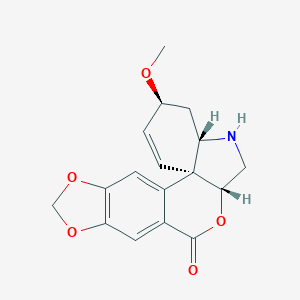
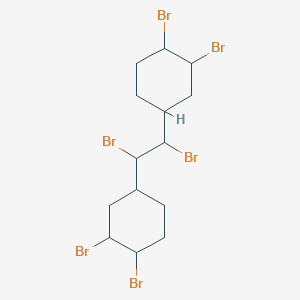
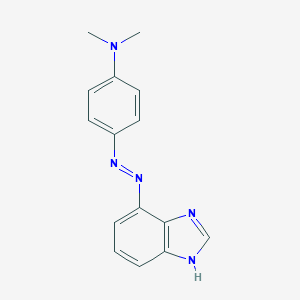
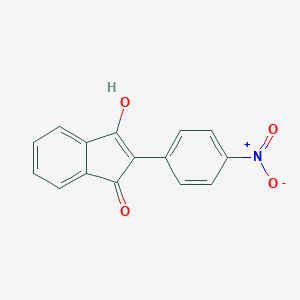
![exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate](/img/structure/B97067.png)